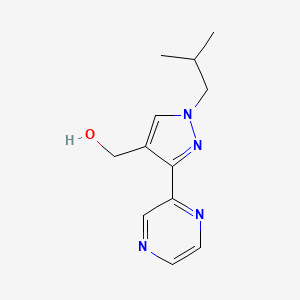![molecular formula C20H24N2 B15291234 (2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-Benzhydrylquinuclidin-3-amine: is a chemical compound with the molecular formula C20H24N2 and a molecular weight of 292.42 g/mol It is a derivative of quinuclidine, a bicyclic amine, and features a benzhydryl group attached to the quinuclidine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Benzhydrylquinuclidin-3-amine typically involves the reaction of quinuclidine derivatives with benzhydryl halides under basic conditions. One common method includes the use of quinuclidin-3-amine as a starting material, which is then reacted with benzhydryl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of cis-2-Benzhydrylquinuclidin-3-amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: cis-2-Benzhydrylquinuclidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding .
Reduction: Reduction reactions can be carried out using reducing agents like or to produce reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzhydryl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzhydryl chloride in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of cis-2-Benzhydrylquinuclidin-3-amine.
Reduction: Reduced amine derivatives.
Substitution: Various substituted quinuclidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
cis-2-Benzhydrylquinuclidin-3-amine has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions and enzyme mechanisms.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Mécanisme D'action
The mechanism of action of cis-2-Benzhydrylquinuclidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzhydryl group enhances the compound’s ability to bind to these targets, potentially modulating their activity. The quinuclidine moiety may interact with active sites or binding pockets, influencing the overall biological activity of the compound . Detailed studies on the molecular pathways involved are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
- 2-Benzhydrylquinuclidin-3-one
- methyl (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoate
- (2S,3S)-2-(formylamino)-3-methylpentanoic acid
Comparison: cis-2-Benzhydrylquinuclidin-3-amine is unique due to its specific structural features, such as the cis configuration and the presence of both benzhydryl and quinuclidine moieties. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it a valuable compound for targeted research applications .
Propriétés
Formule moléculaire |
C20H24N2 |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
(2R,3R)-2-benzhydryl-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C20H24N2/c21-19-17-11-13-22(14-12-17)20(19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-20H,11-14,21H2/t19-,20-/m1/s1 |
Clé InChI |
MECDCHFRZHLREI-WOJBJXKFSA-N |
SMILES isomérique |
C1CN2CCC1[C@H]([C@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)N |
SMILES canonique |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


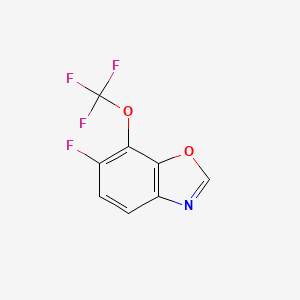
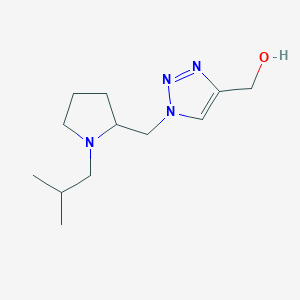
![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B15291174.png)
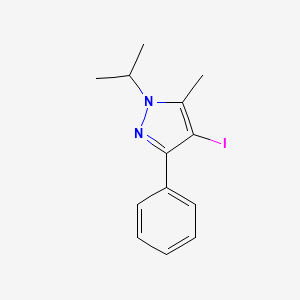
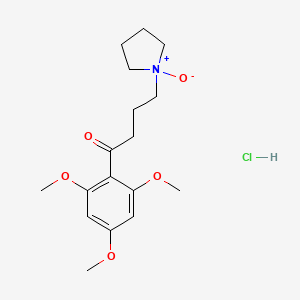
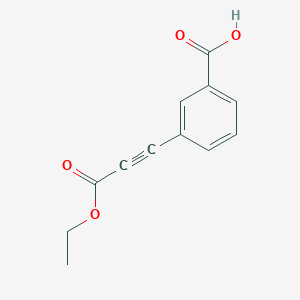
![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B15291212.png)
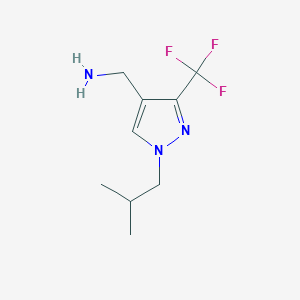
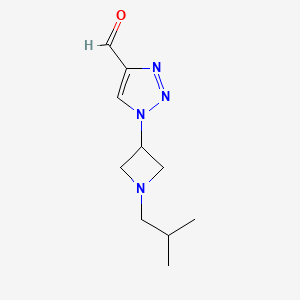
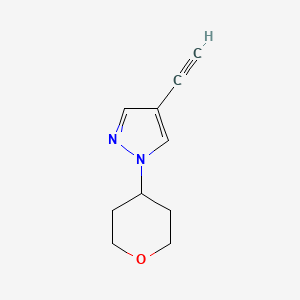
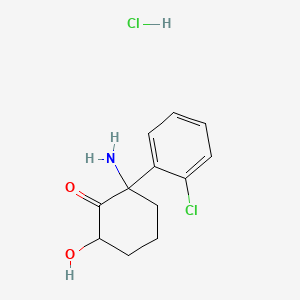
![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)
![2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide](/img/structure/B15291249.png)
